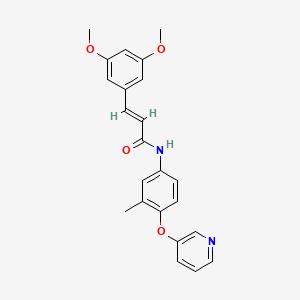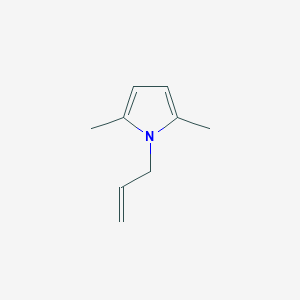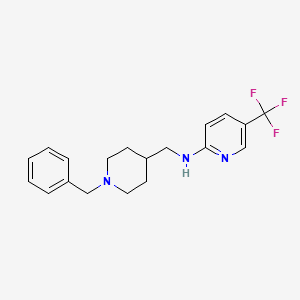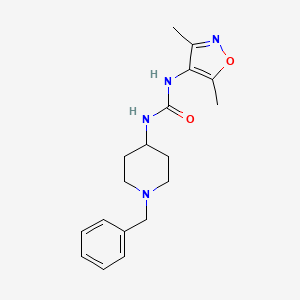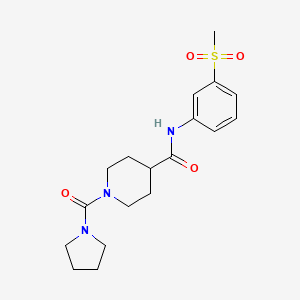
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide, also known as MSP-1014, is a small molecule that has gained attention in the scientific community due to its potential as a therapeutic agent.
作用機序
The mechanism of action of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is not fully understood, but it is thought to involve the modulation of GABAergic neurotransmission. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal excitability. N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is thought to enhance GABAergic neurotransmission by binding to a specific site on the GABA receptor.
Biochemical and Physiological Effects:
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been shown to have several biochemical and physiological effects. It has been shown to increase GABA levels in the brain, which can lead to decreased neuronal excitability. N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has also been shown to decrease glutamate levels in the brain, which can lead to decreased neuronal excitability. In addition, N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been shown to increase the expression of certain genes that are involved in GABAergic neurotransmission.
実験室実験の利点と制限
One advantage of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is that it has been shown to have anticonvulsant and anxiolytic effects in animal models, which makes it a promising candidate for further research as a therapeutic agent. However, one limitation of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide is that its mechanism of action is not fully understood, which makes it difficult to predict its potential side effects.
将来の方向性
There are several future directions for research on N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide. One direction is to further investigate its potential as a treatment for epilepsy, anxiety, and neuropathic pain. Another direction is to investigate its potential as a treatment for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further research is needed to fully understand the mechanism of action of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide and its potential side effects.
合成法
The synthesis of N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide involves a multi-step process that begins with the reaction of 3-methylsulfonylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyrrolidine-1-carbonyl chloride to form the pyrrolidine amide. The final step involves the reaction of the pyrrolidine amide with piperidine-4-carboxylic acid to form N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide.
科学的研究の応用
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has been the subject of several scientific studies that have investigated its potential as a therapeutic agent. One study found that N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide had anticonvulsant effects in animal models of epilepsy. Another study found that N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide had anxiolytic effects in animal models of anxiety. N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide has also been investigated for its potential as a treatment for neuropathic pain.
特性
IUPAC Name |
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4S/c1-26(24,25)16-6-4-5-15(13-16)19-17(22)14-7-11-21(12-8-14)18(23)20-9-2-3-10-20/h4-6,13-14H,2-3,7-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMKDBXNVAHYTSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)NC(=O)C2CCN(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfonylphenyl)-1-(pyrrolidine-1-carbonyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-[4-[[5-(3-chlorophenyl)thiophen-2-yl]methyl]piperazin-1-yl]-7H-purine](/img/structure/B7547850.png)
![N-[3-(1-cyclopropyltetrazol-5-yl)phenyl]-3-(pyrrolidin-1-ylmethyl)benzamide](/img/structure/B7547853.png)

![N-[[4-(2-methylpropoxy)phenyl]methyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7547871.png)

![[5-(furan-2-yl)-1H-pyrazol-3-yl]-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone](/img/structure/B7547878.png)
![5-bromo-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B7547880.png)

